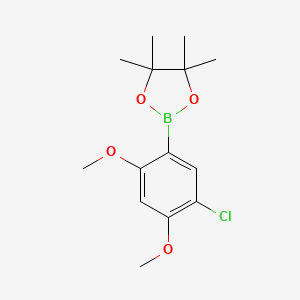
methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate is a chemical compound with the molecular formula C11H11ClN2O3 It is a derivative of oxane and pyrazine, characterized by the presence of a chloropyrazinyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with oxane-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential to achieve consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyrazinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazinyl group plays a crucial role in binding to target molecules, while the oxane ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-bromopyrazin-2-yl)oxane-4-carboxylate
- Methyl 4-(3-fluoropyrazin-2-yl)oxane-4-carboxylate
- Methyl 4-(3-iodopyrazin-2-yl)oxane-4-carboxylate
Uniqueness
Methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate is unique due to the presence of the chloropyrazinyl group, which imparts distinct chemical properties and reactivity compared to its bromine, fluorine, and iodine analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1227068-86-1 |
|---|---|
Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



